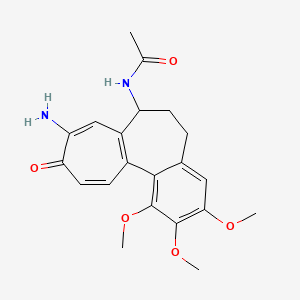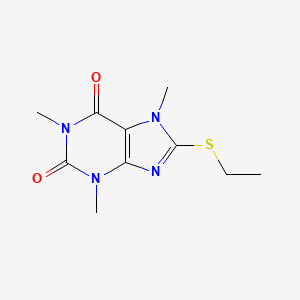
8-Ethylthiocaffeine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethylthiocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of an ethylthio group at the C-8 position of the xanthine skeleton, resulting in the molecular formula C10H14N4O2S.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylthiocaffeine typically involves the modification of caffeine or its derivatives. One common method is the cross-coupling reaction of 8-bromocaffeine with ethylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent and cesium carbonate as the base. Microwave activation can be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: 8-Ethylthiocaffeine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base and solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential biological activity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool for studying xanthine metabolism.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 8-Ethylthiocaffeine involves its interaction with various molecular targets and pathways. Similar to caffeine, it acts as an antagonist of adenosine receptors, leading to increased neuronal activity and alertness. The ethylthio group enhances its binding affinity to certain receptors, potentially increasing its biological activity. Additionally, this compound may inhibit phosphodiesterase enzymes, leading to elevated levels of cyclic AMP and subsequent physiological effects .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): The parent compound, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Ethylthiocaffeine: this compound stands out due to the presence of the ethylthio group at the C-8 position, which significantly alters its chemical and biological properties. This modification enhances its binding affinity to certain receptors and increases its potential as a therapeutic agent .
属性
CAS 编号 |
6287-57-6 |
|---|---|
分子式 |
C10H14N4O2S |
分子量 |
254.31 g/mol |
IUPAC 名称 |
8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 |
InChI 键 |
USJVLLPKULLJIL-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


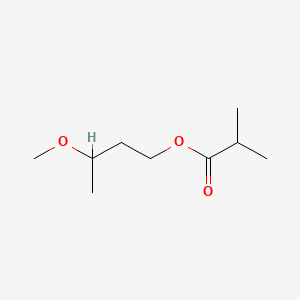
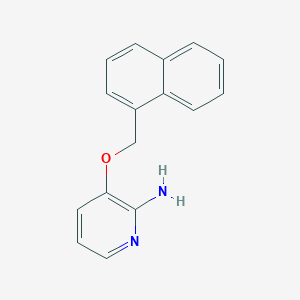


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

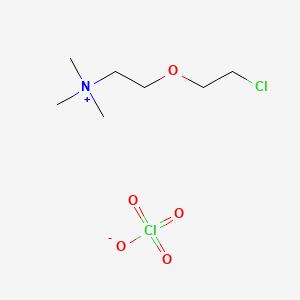

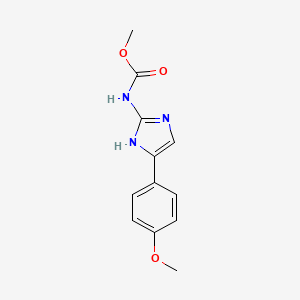


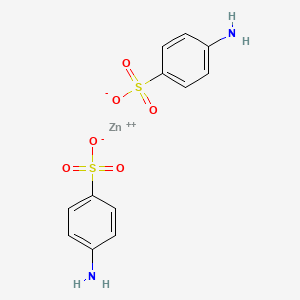
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
